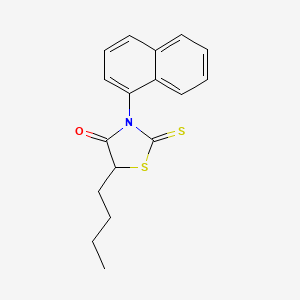

5-Butyl-3-(1-naphthyl)rhodanine

Description

Structure

3D Structure

Properties

CAS No. |

23517-81-9 |

|---|---|

Molecular Formula |

C17H17NOS2 |

Molecular Weight |

315.5 g/mol |

IUPAC Name |

5-butyl-3-naphthalen-1-yl-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C17H17NOS2/c1-2-3-11-15-16(19)18(17(20)21-15)14-10-6-8-12-7-4-5-9-13(12)14/h4-10,15H,2-3,11H2,1H3 |

InChI Key |

XLVKPLNMULVMOQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1C(=O)N(C(=S)S1)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Butyl 3 1 Naphthyl Rhodanine and Analogous N,5 Disubstituted Rhodanines

Classical and Modern Approaches to Rhodanine (B49660) Ring Construction

The construction of the rhodanine ring and the introduction of substituents at the C-5 and N-3 positions are pivotal steps in the synthesis of this class of compounds. The reactivity of the rhodanine ring at these positions allows for diverse synthetic manipulations. f1000research.com

Knoevenagel Condensation Methodologies at the C-5 Position

The Knoevenagel condensation is a cornerstone reaction in organic chemistry for forming carbon-carbon double bonds and is widely employed for the C-5 functionalization of the rhodanine ring. wikipedia.org This reaction involves the condensation of an active methylene (B1212753) compound, in this case, the rhodanine core, with a carbonyl compound, typically an aldehyde or a ketone, in the presence of a basic catalyst. wikipedia.orgyoutube.com The product is often an α,β-unsaturated carbonyl compound. wikipedia.org

The general mechanism involves the deprotonation of the active methylene group at the C-5 position of the rhodanine ring by a weak base to form an enolate ion. This is followed by a nucleophilic attack on the carbonyl group of the aldehyde or ketone, leading to an aldol-type intermediate which then undergoes dehydration to yield the 5-alkylidene or 5-arylidene rhodanine derivative. wikipedia.org A variety of catalysts can be employed, including weak amines like piperidine (B6355638) and catalysts such as β-alanine. youtube.com

The Doebner modification of the Knoevenagel condensation is a notable variation where pyridine (B92270) is used as the solvent, and one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.orgorganic-chemistry.org This often leads to concomitant decarboxylation. wikipedia.org Green chemistry approaches have also been explored, including catalyst-free and water-mediated Knoevenagel condensations, although these may require higher temperatures. rsc.org Microwave irradiation has also been utilized to promote the reaction, offering advantages such as shorter reaction times and higher yields. researchgate.net

For instance, the reaction of 2-methoxybenzaldehyde (B41997) with thiobarbituric acid in ethanol (B145695) using piperidine as a base demonstrates a typical Knoevenagel condensation, yielding a charge transfer complex molecule. wikipedia.org

N-Substitution Pathways at the N-3 Position

The introduction of substituents at the N-3 position of the rhodanine ring is a crucial step in the synthesis of N-substituted rhodanines. nih.govresearchgate.net This functionalization significantly influences the biological and physicochemical properties of the resulting molecules. researchgate.net

A common method for N-substitution involves the reaction of a primary amine with carbon disulfide, which generates a dithiocarbamate (B8719985) intermediate in situ. nih.gov This intermediate then reacts with an appropriate electrophile, such as an α-haloacetate, to form the N-substituted rhodanine ring. This approach is versatile and allows for the introduction of a wide array of substituents at the N-3 position. nih.gov

Another strategy involves the direct alkylation or arylation of the rhodanine nitrogen. The regioselectivity of this reaction is important to ensure the desired N-substituted product is obtained. Reaction conditions such as temperature, duration, catalysts, and solvents play a critical role in controlling the outcome. f1000research.com For example, nitrogen glycosylation of the rhodanine ring has been achieved by reacting rhodanine with α-acetobromoglucose under basic conditions. acs.org

One-Pot Multicomponent Reactions for Rhodanine Scaffold Assembly

One-pot multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical strategies for the synthesis of complex molecules like N,5-disubstituted rhodanines from simple starting materials in a single synthetic operation. nih.govnih.govresearchgate.netacs.org These reactions offer several advantages, including reduced reaction times, simplified purification procedures, and minimized waste generation. researchgate.net

A prevalent three-component approach involves the reaction of a primary amine, carbon disulfide, and a suitable dielectrophile, such as a derivative of chloroacetic acid or an α,β-unsaturated ester. nih.govnih.gov For example, a base-assisted one-pot coupling and cyclization of a primary amine, carbon disulfide, and methyl (2-chloroacetyl)carbamate has been developed for the efficient synthesis of N-substituted rhodanines. nih.govresearchgate.net This method tolerates a broad range of functional groups and can be scaled up effectively. nih.govresearchgate.net

Another three-component synthesis involves the reaction of in situ-generated dithiocarbamates with α-chloro-β,γ-alkenoate esters, leading to the formation of 5-(Z)-alkylidene-rhodanines. nih.gov Similarly, 5-hydrazinoalkylidene rhodanine derivatives can be synthesized from aliphatic primary amines, carbon disulfide, and 1,2-diaza-1,3-dienes. acs.org These MCRs often proceed through a cascade of reactions, including nucleophilic additions, cyclizations, and eliminations, to rapidly build the rhodanine scaffold with desired substitutions. researchgate.net

Targeted Synthesis of 5-Butyl-3-(1-naphthyl)rhodanine

The specific synthesis of this compound would logically follow a sequential or one-pot approach, combining the methodologies for N-3 and C-5 substitution.

Precursor Synthesis and Functional Group Transformations

The synthesis of this compound requires the preparation of key precursors. The N-3 substitution would necessitate 1-naphthylamine (B1663977) as the primary amine. For the C-5 substitution, pentanal (valeraldehyde) would be the corresponding aldehyde for the Knoevenagel condensation to introduce the butyl group, which would subsequently be reduced.

A plausible synthetic route would first involve the formation of the N-substituted rhodanine ring. This can be achieved by reacting 1-naphthylamine with carbon disulfide, followed by a reaction with an appropriate chloroacetyl derivative to form 3-(1-naphthyl)rhodanine.

Following the formation of the N-substituted rhodanine, the C-5 position can be functionalized. A Knoevenagel condensation with pentanal would yield 5-pentylidene-3-(1-naphthyl)rhodanine. The final step would be the reduction of the exocyclic double bond to afford the desired this compound.

Optimization of Reaction Conditions and Catalysis for N-3 and C-5 Substitution

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. scielo.br For the N-substitution step, the choice of base and solvent is critical. Triethylamine in a solvent like acetonitrile (B52724) has been shown to be effective for the one-pot synthesis of N-substituted rhodanines at room temperature. researchgate.net

For the Knoevenagel condensation at the C-5 position, various catalysts and conditions can be explored. While traditional methods use bases like piperidine in solvents such as ethanol, modern approaches might employ microwave irradiation to accelerate the reaction. wikipedia.orgresearchgate.net The choice of catalyst can also influence the stereoselectivity of the resulting double bond, although this is less critical if a subsequent reduction is planned.

The final reduction of the 5-pentylidene group can be achieved using various reducing agents. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common and effective method for reducing carbon-carbon double bonds.

Table of Reaction Parameters for Rhodanine Synthesis

| Step | Reactants | Catalyst/Reagent | Solvent | Temperature |

|---|---|---|---|---|

| N-Substitution | Primary Amine, Carbon Disulfide, Chloroacetyl derivative | Triethylamine | Acetonitrile | Room Temperature |

| C-5 Condensation | N-Substituted Rhodanine, Aldehyde | Piperidine | Ethanol | Reflux |

| C-5 Condensation (Microwave) | N-Substituted Rhodanine, Aldehyde | None/Base | - | Microwave Irradiation |

| Reduction | 5-Alkylidene Rhodanine | H₂, Pd/C | Ethanol/Ethyl Acetate | Room Temperature |

Purification and Isolation Techniques for N,5-Disubstituted Rhodanines

The isolation and purification of N,5-disubstituted rhodanines from the reaction mixture are critical steps to obtain a product of high purity. Standard laboratory techniques are employed, with the choice of method depending on the physical and chemical properties of the specific rhodanine derivative.

Crystallization is a common and effective method for the purification of solid rhodanine compounds. This technique relies on the differences in solubility between the desired product and impurities in a given solvent. The crude product is dissolved in a minimal amount of a hot solvent, and upon cooling, the pure rhodanine crystallizes out, leaving the more soluble impurities in the mother liquor. The selection of an appropriate solvent or solvent system is paramount for successful crystallization.

Column chromatography is another widely used purification technique, particularly when crystallization is not effective or for separating complex mixtures. acs.org In this method, a solution of the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel or alumina. A solvent or a mixture of solvents (the mobile phase) is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase. Fractions are collected and analyzed, and those containing the pure N,5-disubstituted rhodanine are combined and the solvent evaporated.

The purity of the isolated compound is typically assessed by various analytical methods, including thin-layer chromatography (TLC), melting point determination, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. nih.gov

Green Chemistry Approaches in Rhodanine Synthesis

In line with the principles of sustainable chemistry, significant efforts have been directed towards developing environmentally benign synthetic routes for rhodanine and its derivatives. rsc.orgnih.gov These "green" approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. rsc.orgnih.gov

Solvent-Free and Aqueous Medium Reaction Systems

A key aspect of green chemistry is the replacement of volatile and often toxic organic solvents with more environmentally friendly alternatives. nih.gov Water has emerged as a preferred solvent for many organic reactions, including the synthesis of rhodanine derivatives. rsc.orgscilit.com Performing these syntheses in an aqueous medium not only reduces the environmental impact but can also simplify the work-up procedure. rsc.orgscilit.com In some cases, the product may precipitate directly from the aqueous solution, allowing for easy isolation by simple filtration. rsc.org

Solvent-free reaction conditions, also known as "neat" reactions, represent another significant advancement in green synthesis. researchgate.net By eliminating the solvent altogether, this approach minimizes waste and can lead to higher reaction rates and yields. These reactions are often facilitated by grinding the reactants together or by heating. The use of task-specific ionic liquids as recyclable catalysts in solvent-free Knoevenagel condensations to produce arylalkylidene rhodanines has also been reported, demonstrating increased yields compared to reactions in organic solvents. researchgate.net

Theoretical and Computational Investigations of 5 Butyl 3 1 Naphthyl Rhodanine

Molecular Modeling and Dynamics Simulations

Conformational Analysis and Structural Stability

Generating an article on this topic without specific published data would require speculation and would not meet the standards of scientific accuracy. Further research and publication by the scientific community would be necessary to produce the detailed article requested.

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations can provide valuable insights into how a ligand, such as a rhodanine (B49660) derivative, interacts with its biological target, which is often a protein or a nucleic acid. These simulations can elucidate the stability of the ligand-target complex, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions) that govern binding, and the conformational changes that may occur in both the ligand and the target upon binding.

For rhodanine-based compounds, MD simulations could be employed to:

Predict Binding Poses: Determine the most likely orientation of 5-Butyl-3-(1-naphthyl)rhodanine within the active site of a target protein.

Assess Binding Stability: Simulate the ligand-protein complex over a period of time (typically nanoseconds to microseconds) to evaluate the stability of the interaction.

Calculate Binding Free Energies: Use advanced computational techniques, such as MM/PBSA or MM/GBSA, to estimate the binding affinity of the ligand for its target.

Despite the potential of this technique, there are no published MD simulation studies specifically investigating the interactions of this compound with any biological target.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a set of computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, untested compounds.

Development of Predictive Models for Biological Activity

To develop a QSAR model for a series of rhodanine derivatives, the following steps would typically be undertaken:

Data Collection: A dataset of rhodanine derivatives with experimentally determined biological activities (e.g., IC50 values) against a specific target would be compiled.

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated for each compound in the dataset. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests), would be used to build a mathematical model that correlates the calculated descriptors with the observed biological activities.

Model Validation: The predictive power of the developed QSAR model would be rigorously validated using various statistical techniques, including internal and external validation.

No QSAR models have been specifically developed or reported for predicting the biological activity of this compound.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific biological target. Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. This process is known as virtual screening.

For a compound like this compound, a pharmacophore model could be generated based on its structure and known interactions with a target, or based on a set of active rhodanine analogs. This model would highlight the key features responsible for its biological activity.

However, a search of the scientific literature did not yield any pharmacophore models specifically derived from or applied to the virtual screening of compounds related to this compound.

Mechanistic Insights into Biological Interactions of 5 Butyl 3 1 Naphthyl Rhodanine Derivatives

Enzyme Inhibition Mechanisms and Target Identification

Rhodanine-based compounds are recognized for their wide range of biological activities, which stem from their capacity to inhibit various enzymes. nih.govnih.gov The introduction of diverse substituents at the C-5 and N-3 positions of the rhodanine (B49660) core allows for the fine-tuning of their inhibitory potency and selectivity. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov It is an invaluable tool for understanding the interactions between rhodanine derivatives and the active sites of their target enzymes. nih.govnih.gov

Binding affinity, often represented by a docking score, quantifies the strength of the interaction between a ligand and its target protein. researchgate.net More negative docking scores typically indicate stronger binding and greater stability of the ligand-enzyme complex. researchgate.net Docking studies on various rhodanine derivatives have revealed favorable binding affinities against a range of enzymes. For instance, in studies involving Penicillin-Binding Protein (PBP), rhodanine derivatives exhibited docking scores ranging from -3.8 to -5.1 kcal/mol. researchgate.net Similarly, docking against the tyrosine kinase c-Src has been performed to evaluate the potential of rhodanine derivatives as anticancer agents. nih.gov While specific docking scores for 5-Butyl-3-(1-naphthyl)rhodanine are not always detailed in broad studies, the data from related derivatives provide a strong indication of the potential binding efficacy of this class of compounds.

Table 1: Predicted Docking Scores of Various Rhodanine Derivatives against Target Enzymes

| Derivative Class | Target Enzyme | Docking Score Range (kcal/mol) | Reference |

|---|---|---|---|

| General Rhodanine Derivatives | Penicillin-Binding Protein (PBP) | -3.8 to -5.1 | researchgate.net |

| 5-benzylidene rhodanine-3-acetamide | Aldose Reductase 2 (ALR2) | Not specified | nih.gov |

| N-phenyl substituted rhodanines | Pentose Phosphate Pathway Enzymes | Not specified | bingol.edu.tr |

Note: Docking scores are dependent on the specific software and parameters used and serve as a predictive measure of binding affinity.

Molecular docking not only predicts binding affinity but also elucidates the specific interactions that stabilize the ligand in the enzyme's active site. nih.gov These interactions commonly include hydrogen bonds, hydrophobic interactions, and pi-stacking.

For rhodanine derivatives targeting aldose reductase (ALR2), a key enzyme in diabetic complications, studies have identified crucial amino acid residues involved in binding. nih.gov Key interactions include hydrogen bonds with residues such as Tyr48, His110, Trp111, and Gln183. nih.gov Specifically, the carbonyl oxygen and sulfur atom of the rhodanine ring are often involved in forming these hydrogen bonds. nih.gov Furthermore, the aromatic rings present in the derivatives can form π-π stacking interactions with aromatic residues like Tyr209 in the active site. nih.gov In the case of tyrosine kinase inhibition, key interactions are achieved through the oxygen and sulfur atoms of the rhodanine and phenoxy groups. nih.gov These detailed interaction maps are fundamental for optimizing the structure of rhodanine derivatives to enhance their inhibitory activity.

The versatility of the rhodanine scaffold allows its derivatives to inhibit enzymes from various families, including hydrolases and oxidoreductases. nih.govnih.govbingol.edu.tr

Rhodanine derivatives have been investigated for their potential to inhibit key hydrolase enzymes involved in metabolic disorders and neurodegenerative diseases.

α-Glucosidase: This enzyme is a target for managing type 2 diabetes. While specific studies on this compound are limited, other classes of compounds have shown α-glucosidase inhibitory activity, highlighting the potential for enzyme inhibition in this area. nih.govnih.gov

Acetylcholinesterase (AChE): Inhibition of AChE is a primary strategy for treating Alzheimer's disease. Rhodanine-based compounds have been shown to have an influential inhibitory effect on AChE activity. bingol.edu.tr

Pancreatic Lipase (B570770): As a key enzyme in fat digestion, its inhibition is a target for anti-obesity drugs. nih.govnih.gov The inhibitory potential of various natural and synthetic compounds against pancreatic lipase is an active area of research. researchgate.net

Oxidoreductases are another major class of enzymes targeted by rhodanine derivatives.

Aldose Reductase (AR): As part of the oxidoreductase family, AR (specifically the ALR2 isoform) is implicated in the long-term complications of diabetes. nih.gov Rhodanine-3-acetic acid derivatives, such as Epralestat, are known inhibitors of this enzyme. nih.gov The development of new rhodanine derivatives continues to be a promising approach for potent and safe AR inhibitors. nih.gov

Xanthine Oxidase (XO): This enzyme plays a crucial role in purine (B94841) metabolism, and its overactivity can lead to gout. nih.govnih.gov Inhibition of XO is a validated therapeutic strategy, and the potential for rhodanine derivatives to act as inhibitors is an area of interest.

Pentose Phosphate Pathway (PPP) Enzymes: The PPP is a vital metabolic pathway, and its enzymes have recently emerged as targets for pharmacological intervention in various diseases, including cancer. bingol.edu.tr Studies have shown that N-phenyl substituted rhodanine derivatives can exert a significant inhibitory effect on PPP enzyme activity. bingol.edu.tr

Specific Enzyme Family Inhibition (Examples from Rhodanine Derivatives)

Lyases and Transferases (e.g., Chitinases, HIV-1 Integrase, Penicillin-Binding Protein)

Rhodanine derivatives have been extensively investigated as inhibitors of various enzymes, including lyases and transferases, which are crucial for the survival and propagation of pathogens.

Chitinases: These enzymes are vital for organisms like fungi and insects, as they are involved in the degradation and remodeling of chitin, a key structural component of their cell walls and exoskeletons. Rhodanine-based compounds have emerged as potent chitinase (B1577495) inhibitors. acs.orgnih.gov Molecular mechanism studies suggest that the introduction of a conjugated rhodanine ring can lead to significantly higher inhibitory capacity, with π-stacking interactions being crucial for improving this activity. nih.govnih.gov The design of novel piperonyl-tethered rhodanine derivatives has produced compounds with inhibitory activities against insect chitinases that are hundreds of folds higher than the lead compound, piperine. acs.orgnih.gov This highlights the potential of the rhodanine scaffold, as seen in this compound, to serve as a foundation for potent chitinase inhibitors.

HIV-1 Integrase: As a key enzyme in the lifecycle of the Human Immunodeficiency Virus (HIV), integrase (IN) is a prime target for antiretroviral therapy. mdpi.comnih.gov It catalyzes the insertion of the viral DNA into the host cell's genome, a step essential for viral replication. mdpi.com Rhodanine-containing compounds have been identified as a promising class of HIV-1 IN inhibitors. mdpi.comnih.govbohrium.com The rhodanine moiety itself is considered important for the inhibitory activity, providing a structural framework for designing more potent and selective inhibitors. bohrium.com Modifications to the rhodanine scaffold are known to influence biological activity, suggesting that the specific substitutions in this compound would modulate its potential anti-HIV activity. mdpi.com

Penicillin-Binding Proteins (PBPs): PBPs are bacterial enzymes essential for the synthesis of the peptidoglycan cell wall. Inhibition of these proteins leads to cell wall disruption and bacterial death. Arylalkylidene rhodanines have been identified as a novel class of non-β-lactam PBP inhibitors. nih.gov These compounds have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Studies have shown that some rhodanine derivatives can inhibit the last steps of peptidoglycan biosynthesis. nih.gov The mechanism of inhibition for some derivatives against Streptococcus pneumoniae PBP 2xS appeared to be noncompetitive. nih.gov This indicates that the rhodanine core can serve as a scaffold for developing new antibacterial agents that function by targeting bacterial cell wall synthesis.

Interactions with Biomolecular Structures

Protein Binding Studies (e.g., Serum Albumin Interactions)

Serum albumin is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of many drugs. The binding of a drug to serum albumin can significantly affect its pharmacokinetic profile. Studies on various rhodanine derivatives have explored their interactions with bovine serum albumin (BSA) and human serum albumin (HSA) as models.

Research indicates that rhodanine derivatives can bind to serum albumin, often through hydrophobic interactions and hydrogen bonds. tandfonline.comtandfonline.com The lipophilicity of rhodanine compounds, often indicated by high clog P values, suggests a propensity for binding to plasma proteins. nih.gov For instance, the binding of a rhodanine derivative designated P4OC to BSA was found to occur via a static quenching mechanism, indicating the formation of a stable complex. tandfonline.comnih.gov This interaction led to conformational changes in the secondary structure of BSA, with a decrease in α-helix content and an increase in β-sheet and random coil structures. tandfonline.comnih.gov Such binding can influence the availability and lifespan of the compound in circulation.

Table 1: Interaction Parameters of a Rhodanine Derivative (P4OC) with Bovine Serum Albumin (BSA)

| Parameter | Value | Reference |

| Quenching Constant (KP4OC) | 1.12762 × 10¹³ M⁻¹ | nih.gov |

| Binding Free Energy (ΔG) | -2.303 kcal/mol | nih.gov |

| Binding Site | Sub-domain I A | tandfonline.comnih.gov |

This table presents data for a representative rhodanine derivative to illustrate the nature of serum albumin binding.

Mechanistic Aspects of Cellular Target Engagement (e.g., cell wall disruption where applicable)

The engagement of rhodanine derivatives with their cellular targets often involves specific molecular interactions that disrupt essential biological processes.

In the context of antibacterial activity, arylalkylidene rhodanines that inhibit Penicillin-Binding Proteins (PBPs) directly interfere with the integrity of the bacterial cell wall. nih.gov By inhibiting the transpeptidation reactions catalyzed by PBPs, these compounds prevent the cross-linking of peptidoglycan chains, leading to a weakened cell wall that cannot withstand the internal osmotic pressure, ultimately causing cell lysis and death. nih.gov

For other targets, the mechanism is also specific. For example, rhodanine-based inhibitors of HIV-1 integrase act by chelating the divalent metal ions (typically Mg²⁺) in the enzyme's active site, which is essential for its catalytic activity. researchgate.net This prevents the enzyme from carrying out the DNA strand transfer reaction. In some cases, genetic analysis of resistant bacterial mutants has revealed that certain rhodanine-containing compounds specifically inhibit thymidylate kinase, an enzyme essential for DNA synthesis. biorxiv.org

Structure-Activity Relationship (SAR) Studies Governing Mechanistic Pathways

The biological activity of rhodanine derivatives is highly dependent on the nature and position of substituents on the rhodanine core. nih.govbohrium.com The C-5 and N-3 positions are the most common sites for chemical modification to optimize potency and selectivity. researchgate.net

Influence of the N-3 Naphthyl Substitution on Specific Biological Interactions

The substituent at the N-3 position of the rhodanine ring plays a significant role in modulating biological activity. While in some cases, an unsubstituted N-3 position is crucial because the NH group forms an important hydrogen bond with the target protein, in many other instances, substitution at this position is key for specific interactions and enhanced potency. nih.gov

The introduction of bulky and hydrophobic groups, such as the naphthyl group in this compound, can significantly influence target binding. For example, in a series of anticancer rhodanine derivatives, the introduction of substituents at the N-3 position was a key strategy. nih.gov However, SAR studies have also shown that for some targets, the activity can decrease with an increase in the size of the N-substituent, possibly due to steric hindrance. nih.gov The presence of a large aromatic system like naphthalene (B1677914) can promote π-π stacking interactions with aromatic amino acid residues in a protein's binding pocket, potentially increasing binding affinity and inhibitory activity. The specific orientation and electronic properties of the naphthyl group are critical for optimizing these interactions.

Role of the C-5 Butyl Substitution in Ligand-Target Recognition

The C-5 position is frequently substituted with an arylmethylidene or similar group, which allows for extensive diversification and optimization of compounds. nih.gov However, the presence of an alkyl chain, such as the butyl group in this compound, is also a key determinant of activity.

Table 2: General Structure-Activity Relationship (SAR) Trends for Rhodanine Derivatives

| Position | Substituent Type | General Effect on Activity | References |

| N-3 | Small vs. Bulky Groups | Activity is target-dependent; can be crucial for H-bonding or can cause steric hindrance. | nih.gov |

| N-3 | Aromatic/Heterocyclic | Can enhance binding through π-stacking interactions. | nih.gov |

| C-5 | Arylidene Groups | Common modification point; allows for significant diversification and optimization. | nih.govnih.gov |

| C-5 | Hydrophobic Groups (Alkyls) | Often important for activity, contributing to binding in hydrophobic pockets. | nih.gov |

| N-3 & C-5 | Disubstitution | Generally increases anticancer activity compared to monosubstituted derivatives. | nih.gov |

Impact of Molecular Chirality and Stereochemistry on Biological Mechanisms

The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is a critical determinant of its biological activity. For rhodanine derivatives, including this compound, the introduction of chiral centers can lead to stereoisomers (enantiomers and diastereomers) that may exhibit significantly different pharmacological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer.

The rhodanine scaffold itself is not chiral. However, substitutions at the C-5 position can create a chiral center, leading to the existence of (R)- and (S)-enantiomers. The biological activity of such chiral rhodanine derivatives is often stereospecific. For instance, studies on other chiral compounds have demonstrated that only specific isomers show significant biological potency. This stereoselectivity can arise from differences in how the enantiomers bind to the active site of a target protein. One enantiomer may fit perfectly into the binding pocket, leading to a strong inhibitory effect, while the other may have a weaker interaction or no interaction at all.

Furthermore, the stereochemistry of rhodanine derivatives can influence their uptake by cells. For example, it has been observed in some chiral molecules that their transport across cell membranes is mediated by stereoselective transport systems. This means that one isomer may be preferentially transported into the cell, leading to a higher intracellular concentration and thus greater biological effect.

While specific research on the stereoisomers of this compound is not extensively available in publicly accessible literature, the general principles of stereochemistry in drug action strongly suggest that its biological activity would be stereodependent. The (R)- and (S)-enantiomers would likely exhibit different potencies and possibly even different biological activities.

In the broader context of rhodanine derivatives, the geometry of the exocyclic double bond at the C-5 position (E/Z isomerism) also plays a crucial role in their biological activity. Studies have shown that for certain 5-benzylidene-rhodanine derivatives, the Z-isomers are generally more stable and exhibit higher biological activity compared to the E-isomers. This difference is attributed to the specific orientation of the substituents, which affects the molecule's ability to interact with its biological target.

Table of Enantiomer-Specific Biological Activity of Rhodanine Derivatives

Since specific data for this compound is not available, the following table presents hypothetical data based on general observations for chiral rhodanine derivatives to illustrate the potential impact of stereochemistry.

| Enantiomer | Target | IC₅₀ (µM) | Biological Effect |

| (R)-5-Butyl-3-(1-naphthyl)rhodanine | Enzyme X | 0.5 | Potent Inhibition |

| (S)-5-Butyl-3-(1-naphthyl)rhodanine | Enzyme X | > 100 | Inactive |

| (R)-5-Butyl-3-(1-naphthyl)rhodanine | Receptor Y | 10 | Moderate Agonist |

| (S)-5-Butyl-3-(1-naphthyl)rhodanine | Receptor Y | 5 | Potent Antagonist |

Advanced Applications and Future Research Perspectives for Rhodanine Derivatives

Development of Chemical Sensors and Fluorescent Probes

Rhodanine (B49660) derivatives have emerged as promising candidates for the development of chemical sensors and fluorescent probes due to their unique photophysical properties. rsc.orgnih.gov These compounds can be designed to exhibit high sensitivity and selectivity for specific analytes, such as metal ions. nih.govacs.org For instance, certain rhodanine-based chemosensors undergo a color change from colorless to red upon binding with Cu2+, accompanied by fluorescence quenching, a phenomenon contrary to the typical "turn-on" fluorescence observed in many rhodamine-based sensors. nih.gov This unusual response suggests a novel sensing mechanism that warrants further investigation.

The versatility of the rhodanine scaffold allows for the synthesis of trifunctional chemosensors capable of recognizing multiple ions, such as Zn2+ and Cu2+, in different solutions. rsc.org Furthermore, zinc-containing complexes of rhodanine derivatives can selectively recognize biomolecules like histidine and cysteine, enabling their use in living cell imaging. rsc.org Rhodanine-3-acetic acid derivatives have also been explored as fluorescent probes for bioimaging. researchgate.net

The development of rhodanine derivatives as chemosensors for heavy metal ions is another active area of research. mdpi.com These sensors can be utilized for the colorimetric and electrochemical detection of ions like iron(III), mercury(II), and others. acs.orgmdpi.com The complexing properties of the rhodanine heterocycle make it an effective component in sensors for various heavy metals. mdpi.com

Table 1: Applications of Rhodanine Derivatives as Chemical Sensors and Probes

| Application | Analyte | Detection Method | Reference |

| Trifunctional Chemosensor | Zn2+, Cu2+, Histidine, Cysteine | Fluorescence | rsc.org |

| Reversible Chemosensor | Cu2+ | Colorimetric, Fluorometric | nih.gov |

| Bioimaging Probes | Cellular components | Fluorescence | researchgate.net |

| Heavy Metal Detection | Fe(III), Hg(II), Pb, Cd | Colorimetric, Electrochemical | acs.orgmdpi.com |

| Living Cell Imaging | Cu2+ | Fluorescence | kmutt.ac.th |

Exploration in Functional Materials Science for Optoelectronics and Electrochemistry

The unique electronic properties of rhodanine derivatives, particularly those with exocyclic sulfur groups, make them intriguing candidates for applications in functional materials science. tandfonline.com These compounds have been investigated for their potential use in optoelectronics and electrochemistry.

Rhodanine derivatives can be used to create protective polymeric films on various surfaces, offering corrosion resistance for materials like mild steel and copper. mdpi.com These films, formed through physical and chemical adsorption, leverage the high electron density of heteroatoms like nitrogen and sulfur. mdpi.com The conductive properties of these films also open up possibilities for their use in photovoltaic cells. mdpi.com

The synthesis of 5-benzylidene and 5-cinnamylidene rhodanine derivatives has garnered significant attention due to their distinct optical and electrical properties. youtube.com Microwave-assisted synthesis has been shown to be an efficient and environmentally friendly method for producing these compounds with high yields and purity. youtube.com The structural features of these derivatives make them attractive for applications in materials science. youtube.com

Hybrid Pharmacophore Design and Scaffold Hopping Strategies for Novel Bioactive Compounds

The rhodanine scaffold serves as a versatile platform for the design of novel bioactive compounds through hybrid pharmacophore approaches and scaffold hopping strategies. tandfonline.comnih.gov These strategies involve combining the rhodanine core with other pharmacophoric fragments to create hybrid molecules with enhanced biological activity and selectivity. tandfonline.com

A common strategy for developing new rhodanine derivatives is to introduce diverse substituents at the C-5 and N-3 positions. nih.gov This approach has led to the discovery of leads against various biological targets. nih.gov For example, the hybridization of a rhodanine moiety with a salicylic (B10762653) acid group has been shown to improve the inhibitory effects against HIV-1 integrase. nih.gov

Scaffold hopping, which involves replacing a core molecular scaffold with a structurally different but functionally similar one, is another valuable tool in drug design. nih.gov This strategy can lead to the discovery of novel chemical entities with improved properties. The rhodanine scaffold, being a privileged heterocycle, is an excellent candidate for such modifications. nih.gov For instance, replacing the rhodanine moiety in a known inhibitor with a thiazolidine-2,4-dione resulted in a loss of activity, highlighting the importance of the rhodanine core for biological function in that specific case. nih.gov

Integration of In Silico and Experimental Methodologies for Rational Compound Design

The rational design of novel rhodanine derivatives is increasingly being driven by the integration of computational (in silico) and experimental methodologies. nih.govtandfonline.comacs.org This synergistic approach allows for the prediction of molecular properties, the identification of potential biological targets, and the optimization of lead compounds. nih.govtandfonline.com

Computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies are employed to understand the interactions between rhodanine derivatives and their biological targets. nih.govnih.gov For example, docking studies have been used to investigate the binding modes of rhodanine derivatives to enzymes like HIV-1 integrase and tyrosine kinases. nih.govnih.gov QSAR models can help to identify the key structural features that contribute to the biological activity of these compounds. nih.gov

Density functional theory (DFT) calculations are used to investigate the electronic and geometric properties of rhodanine derivatives, providing insights into their reactivity and stability. nih.govacs.orgacs.org These computational findings can then be validated and refined through experimental synthesis and biological evaluation. nih.gov This iterative process of in silico design, synthesis, and testing accelerates the discovery and development of new rhodanine-based compounds with desired biological activities. tandfonline.comresearchgate.net

Table 2: In Silico and Experimental Approaches in Rhodanine Derivative Design

| Methodology | Application | Example | Reference |

| Molecular Docking | Target binding prediction | HIV-1 Integrase, Tyrosine Kinase | nih.govnih.gov |

| QSAR | Structure-activity relationship | Cytotoxic activity against cancer cells | nih.gov |

| DFT Calculations | Electronic and geometric properties | Stability and reactivity analysis | nih.govacs.orgacs.org |

| In Silico Driven Design | Target-specific inhibitor design | InhA inhibitors for M. tuberculosis | nih.gov |

| Rational Design | Antihyperglycemic agents | PPAR-γ receptor targeting | tandfonline.comresearchgate.net |

Identification of Emerging Therapeutic Areas and Unexplored Biological Targets for Rhodanine-Based Scaffolds

The broad spectrum of biological activities exhibited by rhodanine derivatives suggests that their therapeutic potential extends beyond currently established areas. tandfonline.comnih.gov Ongoing research is focused on identifying emerging therapeutic applications and exploring previously uninvestigated biological targets for this versatile scaffold. nih.gov

While rhodanines have been extensively studied as antimicrobial, antiviral, and anticancer agents, their potential in other therapeutic areas is being increasingly recognized. tandfonline.comnih.govnih.gov For example, rhodanine derivatives have been investigated as inhibitors of phosphodiesterase-4 (PDE4), suggesting their potential use in treating inflammatory conditions. uws.ac.uk They have also been explored as inhibitors of carbonic anhydrase, an enzyme implicated in various physiological processes. nih.gov

The identification of novel biological targets is crucial for expanding the therapeutic applications of rhodanine-based compounds. plos.org Drug repurposing, guided by computational predictions of new gene-drug associations, presents a promising strategy for uncovering new uses for existing rhodanine derivatives. plos.org By targeting proteins such as Bcl-2 and Mcl-1, which are involved in apoptosis, novel rhodanine derivatives are being developed as potential anticancer agents. nih.gov The ability of the rhodanine scaffold to mimic other chemical moieties, such as uracil, further broadens the scope of potential biological targets. rsc.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-Butyl-3-(1-naphthyl)rhodanine, and how can reaction conditions be optimized?

- Methodology : Rhodanine derivatives are typically synthesized via Knoevenagel condensation. For example, 5-benzylidene rhodanine derivatives are synthesized by reacting rhodanine with aromatic aldehydes in acetic acid under reflux (80–85°C) with ammonium acetate as a catalyst . To optimize yield, parameters such as solvent polarity (e.g., ethanol vs. DMF), temperature, and reaction time should be systematically varied. Characterization via NMR, IR, and elemental analysis is critical for confirming structural integrity .

Q. How can researchers assess the preliminary biological activity of this compound?

- Methodology : Begin with in vitro assays targeting common therapeutic pathways. For anticancer activity, screen against human cancer cell lines (e.g., SMMC-7721, HL60) using MTT assays and compare IC₅₀ values with positive controls like cisplatin . Antimicrobial activity can be evaluated via agar dilution or microdilution methods against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) . Include cytotoxicity testing on non-cancerous cells (e.g., VERO) to assess selectivity .

Q. What analytical techniques are essential for characterizing rhodanine derivatives?

- Methodology : Use a combination of:

- ¹H/¹³C NMR to confirm substituent positions and stereochemistry.

- FT-IR to identify functional groups (e.g., C=S stretching at ~1200 cm⁻¹).

- Elemental analysis (CHNS) to verify purity and stoichiometry.

- HPLC-MS for high-resolution mass validation .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity against specific targets (e.g., Pim-1 kinase or JSP-1)?

- Methodology :

- Structure-Activity Relationship (SAR) : Replace the naphthyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to modulate electronic effects.

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to targets such as Pim-1 kinase (PDB ID: 2OBJ). Focus on interactions like hydrogen bonding with catalytic lysine residues or π-π stacking with hydrophobic pockets .

- In Vitro Validation : Test modified derivatives in kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) and compare IC₅₀ values .

Q. What experimental strategies resolve contradictions in reported anticancer efficacy of rhodanine derivatives across studies?

- Methodology :

- Standardize Assay Conditions : Ensure consistent cell lines, passage numbers, and culture media (e.g., RPMI vs. DMEM).

- Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify differentially expressed genes or proteomics (LC-MS/MS) to quantify apoptosis markers (e.g., Bax/Bcl-2 ratios) .

- Dose-Response Analysis : Perform time-dependent assays to distinguish cytostatic vs. cytotoxic effects .

Q. How can researchers evaluate the environmental and toxicological risks of this compound during preclinical development?

- Methodology :

- Ecotoxicology : Use Daphnia magna or Aliivibrio fischeri assays to assess acute toxicity (LC₅₀/EC₅₀).

- Mutagenicity : Conduct Ames tests (with/without metabolic activation) to detect frameshift or base-pair mutations .

- Bioaccumulation Potential : Calculate logP values (e.g., via HPLC) to predict lipid solubility and environmental persistence .

Key Recommendations for Researchers

- Prioritize Target-Specific Assays : Align biological testing with the compound’s hypothesized mechanism (e.g., kinase inhibition vs. DNA intercalation) .

- Leverage Hybrid Scaffolds : Combine rhodanine with pharmacophores like pyrazole or NSAID moieties to enhance bioactivity .

- Address Reproducibility : Document synthetic protocols and biological assay conditions in detail to mitigate variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.